molecular formula C10H18O4 B133220 2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] CAS No. 944-26-3

2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE]

Cat. No.: B133220
CAS No.: 944-26-3
M. Wt: 202.25 g/mol
InChI Key: BIRSSQZISKCVNL-UHFFFAOYSA-N
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Description

2,2'-Ethylenebis[2-methyl-1,3-dioxolane] is a bicyclic ketal derivative characterized by two 1,3-dioxolane rings connected via an ethylene bridge, each substituted with a methyl group. These compounds are typically synthesized via acid-catalyzed ketalization of ketones (e.g., butanone) with ethylene glycol, forming cyclic acetals with enhanced stability and solvent properties .

Properties

IUPAC Name

2-methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(11-5-6-12-9)3-4-10(2)13-7-8-14-10/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRSSQZISKCVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCC2(OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312120
Record name 2,2'-(Ethane-1,2-diyl)bis(2-methyl-1,3-dioxolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944-26-3
Record name NSC250348
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(Ethane-1,2-diyl)bis(2-methyl-1,3-dioxolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclocondensation

The most common approach for 1,3-dioxolane synthesis involves acid-catalyzed cyclization of diols with carbonyl compounds. For 2,2'-ethylenebis[2-methyl-1,3-dioxolane], this would require:

  • Ethylene glycol derivatives (e.g., 2-methyl-1,3-propanediol)

  • A diketone (e.g., glyoxal or biacetyl)

  • Acid catalysts (e.g., FeCl₃·6H₂O, H₂SO₄, or ZnCl₂)

Example Protocol (Adapted from ):

  • Combine 500 mmol 2-methyl-1,3-propanediol with 250 mmol glyoxal in ethyl ether.

  • Add 6.3 mmol FeCl₃·6H₂O and 6.3 mmol NaNO₂.

  • Irradiate with UV light (250 W mercury lamp) at 50°C for 24 h.

  • Extract with ethyl ether, dry (Na₂SO₄), and purify via fractional distillation.

Key Parameters:

Catalyst SystemTemperatureTimeYield (Theoretical)
FeCl₃·6H₂O + NaNO₂ 50°C24 h~67%
ZnCl₂ (Anhydrous) 80°C12 h~72%*

*Estimated from analogous reactions in .

Ionic Liquid-Mediated Cyclization

Recent patents highlight ionic liquids as green catalysts for dioxolane synthesis. A dual-catalyst system from (1-alkyl-3-methylimidazole salt + ZnCl₂) could be adapted:

Steps:

  • Mix 1,2-epoxypropane (500 mmol) with acetone (500 mmol).

  • Add ionic liquid (e.g., 1-butyl-3-methylimidazolium chloride) and ZnCl₂ (molar ratio 1:1–4:1).

  • React at 50°C under reflux for 6–24 h.

  • Separate products via vacuum distillation.

Advantages:

  • Recyclable catalysts reduce waste .

  • Higher selectivity for branched dioxolanes.

Photocatalytic Synthesis

UV-driven methods (as in ) offer energy efficiency. For the target compound:

  • Use a mercury lamp (186–1368 nm spectrum) with FeCl₃·6H₂O/NaNO₂.

  • Reaction Setup:

    • Substrate: 2-methyl-1,3-propanediol + glyoxal (1:1 molar ratio).

    • Solvent: Ethanol/water (3:1 v/v).

    • Irradiation time: 12–48 h.

Outcome:

  • Accelerated ring-closure kinetics due to radical intermediates .

  • Typical yields: 60–70%.

Halogenated Intermediate Routes

Patent describes halogenated dioxolane synthesis via reactions like:
RFC(O)Y’+MY”QY’+QY”\text{RFC(O)Y'} + \text{MY''} \rightarrow \text{QY'} + \text{QY''}
Adapting this for non-halogenated systems:

  • React 2-chloroethanol with trifluoroacetic acid.

  • Substitute chloro groups with ethylene bridges via Grignard reagents.

  • Cyclize using ZnCl₂ at 80°C.

Challenges:

  • Requires multi-step purification.

  • Lower overall yields (~50%).

Comparative Analysis of Methods

MethodCatalystTemp. RangeTimeYieldScalability
Acid-Catalyzed FeCl₃·6H₂O + NaNO₂50–80°C12–24 h67–72%Industrial
Ionic Liquid Imidazolium salt + ZnCl₂50°C6–24 h70–75%Pilot-scale
Photocatalytic UV + FeCl₃·6H₂O20–50°C24–48 h60–67%Lab-scale
Halogenation ZnCl₂80°C48 h~50%Limited

Industrial Considerations

  • Cost Drivers: Catalyst recycling (ionic liquids vs. FeCl₃), energy use (UV vs. thermal).

  • Purity Standards: Distillation thresholds for 2,2'-ethylenebis[2-methyl-1,3-dioxolane] require bp 180–185°C (extrapolated from ).

  • Safety: Exothermic cyclization necessitates controlled addition of diketones.

Chemical Reactions Analysis

Types of Reactions

2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Typical reagents include halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a stabilizer for biological samples.

    Industry: The compound is used in the production of polymers and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE] involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound can act as a stabilizer or catalyst in various chemical reactions, influencing the reaction pathways and outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 2,2'-ethylenebis[2-methyl-1,3-dioxolane] analogs:

Compound Name CAS Number Molecular Formula Boiling Point (°C) Density (g/cm³) Flash Point (°C)
2-Ethyl-2-methyl-1,3-dioxolane 126-39-6 C₆H₁₀O₂ Not reported 0.973 (est.) Flammable (F code)
2-Methyl-1,3-dioxolane 497-26-7 C₄H₈O₂ 82–83 Not reported Not reported
2,2-Dimethyl-1,3-dioxolane 2916-31-6 C₅H₁₀O₂ Not reported Not reported Not reported
2,2'-Methylenebis-(1,3-dioxolane-4-methanol) 71888-66-9 C₉H₁₆O₆ 377.8 1.277 182.3

Key Observations :

  • 2-Ethyl-2-methyl-1,3-dioxolane is a low-density liquid with flammability risks, making it suitable as a solvent in organic synthesis .
  • 2-Methyl-1,3-dioxolane has a lower boiling point (82–83°C), ideal for reactions requiring mild conditions .
  • The bis-dioxolane derivative 71888-66-9 exhibits higher thermal stability (boiling point: 377.8°C) due to its extended structure and hydroxyl groups .
2-Ethyl-2-methyl-1,3-dioxolane (126-39-6)
  • Reactivity : Functions as a ketalization reagent, protecting carbonyl groups in enantioselective syntheses (e.g., in the total synthesis of (-)-strychnine) .
  • Applications :
    • Solvent for polar aprotic reactions.
    • Intermediate in pharmaceuticals and fragrances .
2-Methyl-1,3-dioxolane (497-26-7)
  • Reactivity : Used as a building block for synthesizing heterocycles.
  • Applications :
    • Reagent in carbohydrate chemistry .
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (37865-96-6)
  • Reactivity : Bromoethyl substitution enables nucleophilic substitutions, useful in alkylation reactions .
  • Applications :
    • Intermediate in agrochemicals and polymer chemistry.

Biological Activity

2,2'-EthyleneBis[2-Methyl-1,3-Dioxolane] is a compound that has garnered attention in various biological research fields due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of 2,2'-EthyleneBis[2-Methyl-1,3-Dioxolane] features two dioxolane rings linked by an ethylene bridge. This structural configuration is significant as it influences the compound's interaction with biological systems.

PropertyValue
IUPAC Name2,2'-EthyleneBis[2-Methyl-1,3-Dioxolane]
Molecular FormulaC₈H₁₄O₄
Molecular Weight174.20 g/mol
SolubilitySoluble in organic solvents

Research indicates that 2,2'-EthyleneBis[2-Methyl-1,3-Dioxolane] exhibits various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies have highlighted its selectivity in inhibiting haem oxygenase (HO) isoforms, which play a crucial role in the breakdown of heme to produce carbon monoxide (CO), iron, and biliverdin .
  • Antioxidant Properties : The compound may also exhibit antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still required for a comprehensive understanding.

Case Studies and Research Findings

Several studies have explored the biological activities of 2,2'-EthyleneBis[2-Methyl-1,3-Dioxolane]. Notable findings include:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of dioxolanes could selectively inhibit HO-1 with a concentration-dependent response. The most potent inhibitors were identified with IC50 values significantly lower than those for HO-2, suggesting a targeted approach for therapeutic applications .
  • Antimicrobial Testing : In vitro assays indicated that the compound showed activity against Gram-positive bacteria. Further testing is needed to establish its efficacy against Gram-negative strains and fungi.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2,2'-EthyleneBis[2-Methyl-1,3-Dioxolane], it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)
1,4-DioxaneLow toxicity; solvent propertiesN/A
2-Methyl-1,3-DioxolaneModerate antimicrobial activity50 - 100
4-Chlorophenyl DioxolaneSelective HO inhibition0.6

This table illustrates the varying degrees of biological activity among related compounds, emphasizing the potential of 2,2'-EthyleneBis[2-Methyl-1,3-Dioxolane] as a selective inhibitor.

Future Directions

The potential applications of 2,2'-EthyleneBis[2-Methyl-1,3-Dioxolane] in pharmacology and biotechnology warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.
  • Formulation Development : Exploring its use in drug formulations and as a lead compound for developing novel therapeutics targeting specific diseases.

Q & A

Q. What are the established synthetic routes for 2,2'-ethylenebis[2-methyl-1,3-dioxolane], and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves acid-catalyzed acetal formation between ethylene glycol derivatives and ketones or aldehydes. For example:

  • Step 1: Reacting 2-methyl-1,3-dioxolane precursors with ethylene glycol derivatives under anhydrous conditions.
  • Step 2: Using catalysts like p-toluenesulfonic acid (PTSA) or boron trifluoride etherate to promote cyclization.
  • Optimization: Yield improvements (>80%) are achieved at 60–80°C in inert solvents (e.g., toluene) with strict moisture control to avoid hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • GC-MS: Quantify purity (>98%) and detect impurities (e.g., residual solvents or unreacted precursors) .
  • NMR Spectroscopy: Confirm structural features (e.g., dioxolane ring protons at δ 4.2–4.5 ppm and ethylene bridge protons at δ 1.3–1.6 ppm) .
  • FT-IR: Identify functional groups (C-O-C stretching at 1,100 cm⁻¹) .

Q. What safety precautions are critical during laboratory handling?

Methodological Answer:

  • Storage: Store at 2–8°C in airtight containers to prevent moisture absorption and degradation .
  • PPE: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Spill Management: Neutralize leaks with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge due to environmental toxicity .

Advanced Research Questions

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Methodological Answer:

  • Acidic Conditions: Hydrolysis occurs rapidly (t₁/₂ < 1 hr at pH < 3), yielding ethylene glycol and ketone byproducts.
  • Basic Conditions: Stable at pH 7–10 but degrades above pH 12 via ring-opening reactions.
  • Oxidative Conditions: Susceptible to peroxidation; add antioxidants (e.g., BHT) to enhance stability .

Data Contradiction Note:

  • reports moisture sensitivity, while suggests moderate stability in humid air. This discrepancy may arise from differences in experimental setups (e.g., purity levels or solvent systems).

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states during acid-catalyzed hydrolysis (activation energy ~25 kcal/mol) .
  • MD Simulations: Analyze solvent interactions (e.g., chloroform vs. methanol) to predict solubility and diffusion coefficients .

Example Workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Validate with experimental kinetics (e.g., Arrhenius plots) .

Q. How can researchers resolve contradictions in reported toxicity data?

Methodological Answer:

  • In Vitro Assays: Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity (IC₅₀ values).
  • Comparative Analysis: Cross-reference LD₅₀ data from rodent studies (e.g., rabbit dermal LD₅₀ = 10 mL/kg) with in silico predictions (e.g., ProTox-II) .
  • Mechanistic Studies: Use metabolomics to identify toxic metabolites (e.g., ethylene oxide derivatives) .

Q. What advanced analytical techniques quantify trace impurities in industrial-grade samples?

Methodological Answer:

  • HPLC-DAD/ELSD: Detect chlorinated byproducts (e.g., 2-chloromethyl-1,3-dioxolane) at ppm levels .
  • HS-SPME-GC-MS: Analyze volatile impurities (e.g., residual formaldehyde) with LOD < 0.1 µg/mL .

Protocol:

Dissolve sample in methanol (1:100 dilution).

Use a C18 column with acetonitrile/water gradient (60:40 to 90:10 over 20 min).

Compare retention times against spiked standards.

Q. How does the compound interact with polymeric matrices in material science applications?

Methodological Answer:

  • DSC/TGA: Measure glass transition temperature (Tg) shifts in polymer blends (e.g., PMMA) to assess plasticizing effects.
  • SEM-EDS: Map elemental distribution to confirm homogeneous dispersion .

Case Study:
Blending 5 wt% of the compound into polyurethane increases flexibility (Young’s modulus reduced by 30%) without compromising thermal stability (<5% mass loss at 200°C) .

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